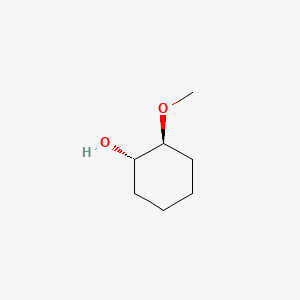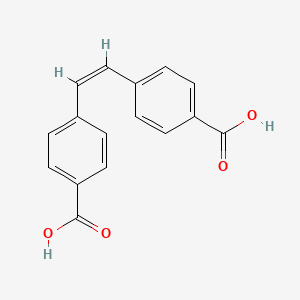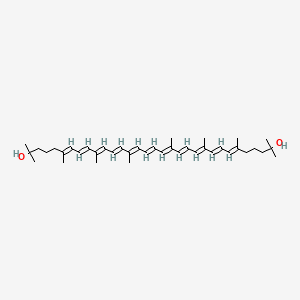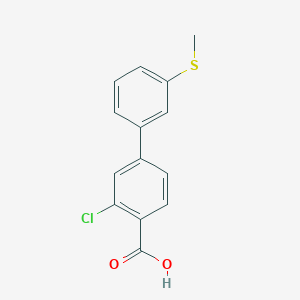
阿罗克氯 1268
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arochlor 1268 is a highly chlorinated mixture of polychlorinated biphenyls (PCBs). PCBs were first synthesized in the early 1880s and were widely used in various industrial applications due to their chemical stability and insulating properties . Arochlor 1268, in particular, is known for its high chlorine content, making it one of the more stable and persistent PCB mixtures . due to its environmental persistence and potential health hazards, the production of PCBs, including Arochlor 1268, was banned in many countries in the mid-1970s .
科学研究应用
Arochlor 1268 has been extensively studied for its environmental impact and toxicological properties. Its applications in scientific research include:
Environmental Studies: Used as a standard for monitoring PCB contamination in environmental samples.
Analytical Chemistry: Used in the development and validation of analytical methods for detecting PCBs in various matrices.
作用机制
Target of Action
Arochlor 1268, a highly chlorinated PCB mixture, primarily targets the central nervous system . The compound’s interaction with this system can lead to various health effects.
Mode of Action
It is known that the compound interacts with its targets, leading to changes in the normal functioning of the central nervous system .
Biochemical Pathways
It is known that pcbs, in general, can affect various pathways, leading to a range of downstream effects .
Pharmacokinetics
Like other pcbs, it is likely that arochlor 1268 is absorbed and distributed throughout the body, metabolized to various extents, and excreted slowly, contributing to its persistence in the environment and bioaccumulation in organisms .
Result of Action
The molecular and cellular effects of Arochlor 1268’s action are diverse, given its impact on the central nervous system . It can lead to various health effects, including respiratory tract symptoms, gastrointestinal effects, mild liver effects, and effects on the skin and eyes .
Action Environment
Environmental factors significantly influence Arochlor 1268’s action, efficacy, and stability. The compound was released into the aquatic environment as a result of industrial activity . Its persistence in the environment and potential to bioaccumulate leads to widespread exposure and various health effects .
生化分析
Biochemical Properties
Arochlor 1268 plays a role in various biochemical reactions due to its interaction with enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. These interactions can lead to the formation of reactive metabolites that may cause cellular damage. Additionally, Arochlor 1268 can bind to proteins such as albumin, affecting their function and stability .
Cellular Effects
Arochlor 1268 has been shown to affect various types of cells and cellular processes. It can disrupt cell signaling pathways, leading to altered gene expression and cellular metabolism. For example, exposure to Arochlor 1268 has been associated with changes in the expression of genes involved in oxidative stress and inflammation . Furthermore, Arochlor 1268 can impair cellular functions such as cell proliferation and apoptosis, contributing to its toxic effects .
Molecular Mechanism
The molecular mechanism of Arochlor 1268 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Arochlor 1268 can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of downstream signaling pathways that regulate gene expression . Additionally, Arochlor 1268 can inhibit the activity of certain enzymes, such as those involved in the detoxification of reactive oxygen species, thereby increasing oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Arochlor 1268 can change over time due to its stability and degradation. Studies have shown that Arochlor 1268 is relatively stable and can persist in the environment for extended periods . Long-term exposure to Arochlor 1268 has been associated with chronic effects on cellular function, including sustained oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of Arochlor 1268 vary with different dosages in animal models. At low doses, Arochlor 1268 may cause subtle changes in cellular function, while higher doses can lead to more severe toxic effects. For example, in mink, dietary exposure to Arochlor 1268 at concentrations of 10.6 µg/g feed wet weight and greater adversely affected litter size, kit growth, and kit survival . High doses of Arochlor 1268 have also been associated with reproductive toxicity and impaired growth in animal models .
Metabolic Pathways
Arochlor 1268 is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450s. These enzymes catalyze the biotransformation of Arochlor 1268 into more polar metabolites that can be excreted from the body . The metabolic pathways of Arochlor 1268 also involve the formation of reactive intermediates that can bind to cellular macromolecules, leading to toxicity .
Transport and Distribution
Arochlor 1268 is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can accumulate in lipid-rich tissues due to its lipophilic nature . The distribution of Arochlor 1268 within the body can lead to its accumulation in organs such as the liver, where it can exert its toxic effects .
Subcellular Localization
The subcellular localization of Arochlor 1268 can influence its activity and function. Arochlor 1268 can localize to cellular membranes, where it can disrupt membrane integrity and function . Additionally, Arochlor 1268 can be found in the cytoplasm and nucleus, where it can interact with various biomolecules and affect cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: Arochlor 1268 is synthesized through the chlorination of biphenyl. The process involves the reaction of biphenyl with chlorine gas in the presence of a catalyst, typically ferric chloride, under controlled temperature and pressure conditions . The degree of chlorination is controlled to achieve the desired chlorine content, resulting in a mixture of PCB congeners.
Industrial Production Methods: Industrial production of Arochlor 1268 follows similar chlorination processes but on a larger scale. The reaction is carried out in large reactors where biphenyl is continuously chlorinated to achieve the high chlorine content characteristic of Arochlor 1268 . The product is then purified and standardized for various applications.
化学反应分析
Types of Reactions: Arochlor 1268 undergoes several types of chemical reactions, including:
Oxidation: Arochlor 1268 can be oxidized to form chlorinated benzoic acids and other oxidation products.
Reduction: Reduction reactions can dechlorinate Arochlor 1268, resulting in lower chlorinated biphenyls.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used under controlled conditions.
Substitution: Nucleophilic reagents like sodium methoxide can be used for halogen substitution reactions.
Major Products:
Oxidation: Chlorinated benzoic acids and chlorinated phenols.
Reduction: Lower chlorinated biphenyls and biphenyl.
Substitution: Various substituted biphenyls depending on the nucleophile used.
相似化合物的比较
- Arochlor 1016
- Arochlor 1221
- Arochlor 1232
- Arochlor 1242
- Arochlor 1248
- Arochlor 1254
- Arochlor 1260
- Arochlor 1262
Comparison: Arochlor 1268 is unique among these mixtures due to its high chlorine content, which makes it more stable and persistent in the environment . This high degree of chlorination also results in greater bioaccumulation potential and toxicity compared to less chlorinated Arochlor mixtures .
属性
CAS 编号 |
11100-14-4 |
|---|---|
分子式 |
UVCB |
分子量 |
291.98 |
同义词 |
Polychlorinated biphenyl-68% chlorine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)-](/img/structure/B1148481.png)



